An In-depth Technical Guide to N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide, a fluorinated aromatic compound of interest to researchers and professionals in drug development and materials science. This document details the compound's chemical structure, proposed synthesis, and analytical characterization, grounded in established chemical principles and data from structurally related molecules.
Introduction and Rationale
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The title compound, N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide, incorporates a tetrafluoroethoxy group, a moiety known to influence the electronic and steric properties of a molecule, potentially leading to novel biological activities or material characteristics.
This guide serves as a practical resource for the synthesis and analysis of this compound, leveraging established methodologies for the formylation of aromatic amines. The insights provided herein are based on analogous transformations and are intended to provide a robust starting point for its laboratory-scale preparation and study.
Chemical Structure and Properties
The core structure of N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide consists of a central phenyl ring substituted with a formamide group and a 1,1,2,2-tetrafluoroethoxy group at the meta position.
Table 1: Physicochemical Properties of the Precursor, 3-(1,1,2,2-Tetrafluoroethoxy)aniline
| Property | Value | Source |
| CAS Number | 831-75-4 | [1] |
| Molecular Formula | C₈H₇F₄NO | [1] |
| Molecular Weight | 209.14 g/mol | [1] |
| Boiling Point | 100 °C at 7 mmHg | [1] |
| Density | 1.358 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.464 | [1] |
Based on this precursor data, N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide would have a molecular formula of C₉H₇F₄NO and a molecular weight of 237.15 g/mol . It is expected to be a solid at room temperature with a higher melting point and boiling point than the aniline precursor due to the potential for hydrogen bonding in the formamide group.
Proposed Synthetic Route
The synthesis of N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide can be efficiently achieved through the formylation of its corresponding aniline precursor, 3-(1,1,2,2-tetrafluoroethoxy)aniline. A well-established method for this transformation is the use of a mixed anhydride of formic acid and acetic anhydride.[2]
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide.
Detailed Experimental Protocol
Materials:
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3-(1,1,2,2-tetrafluoroethoxy)aniline
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Formic acid (≥95%)
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Acetic anhydride
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Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware
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Magnetic stirrer and stir bar
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Ice bath
Procedure:
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Preparation of Mixed Formic-Acetic Anhydride: In a clean, dry round-bottom flask equipped with a magnetic stir bar, cool acetic anhydride (1.2 equivalents) to 0 °C in an ice bath. Slowly add formic acid (1.5 equivalents) to the cooled acetic anhydride with continuous stirring. After the addition is complete, remove the ice bath and warm the mixture to 50 °C for 15-30 minutes. Cool the resulting mixed anhydride back to 0 °C before use.[2]
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Formylation Reaction: In a separate round-bottom flask, dissolve 3-(1,1,2,2-tetrafluoroethoxy)aniline (1.0 equivalent) in anhydrous dichloromethane. Add diisopropylethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.[2]
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Addition of Anhydride: Slowly add the pre-cooled mixed formic-acetic anhydride to the aniline solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
To confirm the identity and purity of the synthesized N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide, a suite of analytical techniques should be employed.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the final product.
Expected Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals for the formyl proton (CHO), the N-H proton, and the aromatic protons on the phenyl ring. The tetrafluoroethoxy group will exhibit a characteristic triplet for the terminal CHF₂ proton.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the formyl carbon, the aromatic carbons, and the carbons of the tetrafluoroethoxy group.
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¹⁹F NMR: The fluorine NMR spectrum will provide clear signals for the two distinct fluorine environments in the tetrafluoroethoxy group (-CF₂- and -CF₂H).
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IR Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and C-F stretches.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound.
Potential Applications
While specific applications for N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide have not been reported, its structural features suggest potential utility in several areas:
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Pharmaceuticals: The presence of the tetrafluoroethoxy group could enhance the metabolic stability and cell permeability of drug candidates. The formamide moiety can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.
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Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic moieties.[3][4] This compound could serve as a building block for new agrochemicals.
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Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability and low surface energy. This molecule could be a monomer or an intermediate for the synthesis of novel fluorinated materials.
Safety and Handling
As with any chemical synthesis, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the proposed synthesis, particularly acetic anhydride and formic acid, are corrosive and should be handled with care.
Conclusion
This technical guide provides a scientifically grounded framework for the synthesis and characterization of N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]formamide. By leveraging established chemical transformations and analytical methods, researchers can confidently produce and validate this novel compound for further investigation in drug discovery, agrochemical development, and materials science.
References
- Benchchem. (n.d.). Application Notes: 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline in the Synthesis of the Insecticide Hexaflumuron.
- Yin, K., et al. (2024). Efficient and Practical Route for 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: a Key Intermediate of Hexaflumuron. ProQuest.
- Sigma-Aldrich. (n.d.). 3-(1,1,2,2-Tetrafluoroethoxy)aniline.
- PrepChem.com. (n.d.). Synthesis of N-(3-acetylphenyl)formamide.
